2-(1-Amino-2-hydroxypropyl)-6-bromophenol
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Overview
Description
2-(1-Amino-2-hydroxypropyl)-6-bromophenol is an organic compound with a molecular formula of C9H12BrNO2 This compound is characterized by the presence of a bromine atom at the 6th position of the phenol ring, an amino group at the 1st position, and a hydroxy group at the 2nd position of the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxypropyl)-6-bromophenol typically involves the bromination of phenol followed by the introduction of the amino and hydroxypropyl groups. One common method includes:
Bromination of Phenol: Phenol is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6th position.
Amination and Hydroxylation: The brominated phenol is then subjected to a reaction with 1-amino-2-propanol under basic conditions to introduce the amino and hydroxypropyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-hydroxypropyl)-6-bromophenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(1-Amino-2-oxopropyl)-6-bromophenol.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Amino-2-hydroxypropyl)-6-bromophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-hydroxypropyl)-6-bromophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol
- 2-(1-Amino-2-hydroxypropyl)-5-fluorophenol
- 2-(1-Amino-2-hydroxypropyl)-4-iodophenol
Uniqueness
2-(1-Amino-2-hydroxypropyl)-6-bromophenol is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12BrNO2 |
---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-(1-amino-2-hydroxypropyl)-6-bromophenol |
InChI |
InChI=1S/C9H12BrNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3 |
InChI Key |
AAFUDAAVJMVDRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)Br)O)N)O |
Origin of Product |
United States |
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